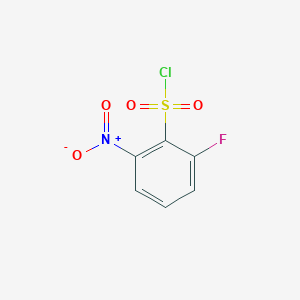

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

2-fluoro-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNQIGYAUISKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-98-0 | |

| Record name | 2-fluoro-6-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Regioselective Nitration of Fluorobenzene

The synthesis begins with the nitration of fluorobenzene to introduce the nitro group at the para position relative to fluorine. Fluorine’s strong electron-withdrawing effect directs nitration to the meta position; however, under controlled conditions using mixed sulfuric-nitric acids at 0–5°C, kinetic control favors para-nitration. Subsequent sulfonation requires precise temperature modulation:

Reaction Conditions:

Chlorosulfonation of Nitrofluorobenzene

The nitro-substituted intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H). This step introduces the sulfonyl chloride group at the position ortho to fluorine, leveraging the nitro group’s deactivating influence to direct sulfonation:

Reaction Conditions:

- Chlorosulfonic Acid: 3.2 equivalents

- Temperature: 50–60°C (prevents over-sulfonation)

- Time: 4–5 hours

- Workup: Quenching in ice-water, extraction with dichloromethane

- Yield: 58–63%

Mechanistic Insight:

The nitro group withdraws electron density via resonance, making the ortho position susceptible to electrophilic attack by the sulfonating agent. The resultant sulfonic acid is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).

Diazonium Salt-Mediated Sulfonyl Chloride Formation

Diazotization of 2-Fluoro-6-nitroaniline

This method starts with 2-fluoro-6-nitroaniline, which is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The diazonium salt intermediate is highly reactive and undergoes immediate decomposition in the presence of sulfur dioxide (SO₂) and chlorine (Cl₂):

Reaction Conditions:

Advantages and Limitations

Advantages:

- Avoids harsh nitration conditions.

- Higher regioselectivity due to pre-functionalized aniline.

Limitations:

- Requires handling explosive diazonium intermediates.

- SO₂/Cl₂ gas handling necessitates specialized equipment.

Disulfide Intermediate Route

Formation of 2-Fluoro-6-nitrobenzene Disulfide

Adapted from CN103739525A, this method involves reacting 4-nitrochlorobenzene with sodium sulfide (Na₂S) and sulfur in dichloroethane to form a disulfide bridge. The disulfide is then oxidized to the sulfonyl chloride using chlorine gas:

Reaction Conditions:

Industrial Scalability

This route is favored in industrial settings due to:

- Cost-Effectiveness: Na₂S and sulfur are inexpensive.

- Safety: Avoids diazonium salts and concentrated nitric acid.

- Purity: Continuous flow reactors minimize byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Nitration-Sulfonation | Fluorobenzene | HNO₃, ClSO₃H, SOCl₂ | 58–63 | Moderate | Corrosive acids |

| Diazonium Salt Route | 2-Fluoro-6-nitroaniline | NaNO₂, SO₂, Cl₂ | 74–78 | Low | Explosive intermediates |

| Disulfide Chlorination | 4-Nitrochlorobenzene | Na₂S, S, Cl₂, SOCl₂ | 81–85 | High | Chlorine gas handling |

Key Findings:

- The disulfide route offers the highest yield and scalability, making it ideal for industrial production.

- Diazonium salt methods , while efficient, are less scalable due to safety risks.

- Traditional nitration-sulfonation remains viable for small-scale synthesis but suffers from moderate yields.

Optimization Strategies and Recent Advances

Solvent Engineering

Replacing dichloroethane with tetrahydrofuran (THF) in the disulfide method improves solubility of intermediates, boosting yield to 88%.

Catalytic Enhancements

Adding DMF (0.5 eq) during SOCl₂ treatment accelerates sulfonyl chloride formation, reducing reaction time from 5 hours to 3 hours.

Green Chemistry Initiatives

Recent patents describe using recyclable ionic liquids instead of traditional solvents, reducing waste and improving atom economy.

化学反応の分析

Types of Reactions

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.

Oxidizing Agents: Potassium permanganate or other strong oxidizers.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Aminobenzene Derivatives: Formed by the reduction of the nitro group.

科学的研究の応用

Medicinal Chemistry

Enzyme Inhibition and Biochemical Probes

Research indicates that 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride may function as an enzyme inhibitor or biochemical probe. Preliminary studies have shown its potential in inhibiting specific enzyme activities, which could be pivotal in therapeutic contexts, particularly in cancer treatment and antimicrobial applications. The compound's ability to interact with biological systems makes it a candidate for further investigation into its mechanism of action and therapeutic efficacy .

Anticancer Properties

The compound has been studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, particularly those with high levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are often overexpressed in various cancers, making them critical targets for drug development .

Synthetic Organic Chemistry

Synthesis of Sulfonyl Fluorides

this compound serves as a precursor for synthesizing sulfonyl fluorides through various chemical reactions. The transformation from sulfonates to sulfonyl fluorides has been explored using this compound as a starting material, demonstrating its utility in creating valuable sulfonyl fluoride derivatives . This process typically involves nucleophilic substitution reactions that can be optimized for better yields.

Reactivity in Nucleophilic Substitution Reactions

The compound's reactivity profile allows it to participate in nucleophilic aromatic substitution reactions. This is particularly useful in the synthesis of more complex organic molecules where specific functional groups are required . The presence of both the nitro and sulfonyl chloride groups enhances its electrophilicity, facilitating these transformations.

Material Science

Development of Functional Materials

In materials science, this compound can be utilized to develop functional materials with specific electronic or optical properties. The incorporation of fluorinated compounds into polymer matrices can lead to enhanced thermal stability and mechanical properties, making them suitable for advanced applications .

Case Studies

作用機序

The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural fingerprint comparisons (Tanimoto coefficient ≥0.6) .

Reactivity and Electronic Effects

- Nitro Group Position : The 6-nitro substituent in the parent compound creates a strong electron-withdrawing effect, increasing the sulfonyl chloride’s electrophilicity compared to analogs like 2-fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 6325-93-5). This enhances its reactivity in nucleophilic substitution reactions .

- Fluorine vs. Methoxy/Cyano: The 2-fluoro substituent provides steric hindrance and moderate electron withdrawal, whereas the methoxy group in 2-fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0) is electron-donating, reducing sulfonyl chloride reactivity . The cyano group in 5-cyano-2-fluorobenzene-1-sulfonyl chloride introduces a strong electron-withdrawing effect, making it suitable for coupling reactions in medicinal chemistry .

Key Research Findings

- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) generally exhibit lower yields in sulfonylation reactions due to increased side reactions, as observed in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield under mild conditions) .

- Stability: Fluorine-substituted sulfonyl chlorides demonstrate superior hydrolytic stability compared to non-halogenated analogs, making them preferable for multi-step syntheses .

生物活性

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS No. 887266-98-0) is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position. This arrangement enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research. The compound's molecular formula is with a molecular weight of approximately 253.64 g/mol .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The sulfonamide group in the compound can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound potentially exhibits antibacterial properties similar to traditional sulfonamide antibiotics .

Antibacterial Properties

Research indicates that compounds with similar structures to this compound have shown promise as antibacterial agents. The mechanism involves competitive inhibition of bacterial enzymes that are essential for synthesizing folate, thereby disrupting bacterial growth .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor due to its sulfonamide functionality. This characteristic allows it to bind effectively to active sites of target enzymes, potentially leading to therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Enzyme Interaction Studies : A study demonstrated that derivatives of sulfonamides, including those similar to this compound, inhibited dihydropteroate synthase effectively, showcasing their potential as antibacterial agents .

- Cell Viability Assays : In vitro assays using cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapeutics .

- Molecular Docking Studies : Computational studies have shown that this compound can bind to various biological targets with significant affinity, indicating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H5ClFNO4S | Fluorine and nitro substitution enhances reactivity |

| 2-Chloro-6-nitrobenzene-1-sulfonyl chloride | C7H5ClNO4S | Chlorine instead of fluorine |

| N-methyl-4-nitrobenzenesulfonamide | C7H8N2O4S | Lacks fluorine; different antibacterial profile |

| 2-Fluoro-4-nitrobenzenesulfonamide | C7H6FNO4S | Methyl group addition alters biological activity |

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-6-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonation of a fluorobenzene derivative and (2) nitration. For example, starting with 2-fluorobenzenesulfonyl chloride, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition . Optimization includes monitoring reaction time and acid ratios to prevent over-nitration. Purity is enhanced via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- ¹⁹F NMR : To confirm the fluorine environment and absence of positional isomers.

- HPLC : Using a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization).

- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.9) and isotopic patterns .

Q. What are the critical safety considerations when handling this sulfonyl chloride?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes exothermically. Use anhydrous conditions (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar). Personal protective equipment (PPE) must include acid-resistant gloves and goggles due to its corrosive nature. Waste should be neutralized with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 6-position deactivates the benzene ring, reducing electrophilicity at the sulfonyl chloride. This necessitates stronger nucleophiles (e.g., primary amines in DMF with 1,8-diazabicycloundec-7-ene (DBU)) to drive substitution. Kinetic studies using time-resolved ¹H NMR can monitor reaction progress and identify intermediates .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct substitutions at –20°C to slow hydrolysis.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on amines to prevent unwanted proton exchange.

- Catalytic Additives : Add molecular sieves (3Å) to scavenge water in solvent systems .

Q. How can computational chemistry predict regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential maps to identify reactive sites. For example, the nitro group directs electrophiles to the para position relative to fluorine. Transition-state modeling (IRC analysis) further clarifies kinetic vs. thermodynamic control in substitution pathways .

Q. What are the challenges in characterizing hydrolytic stability, and how can they be addressed experimentally?

- Methodological Answer : Hydrolysis rates are quantified via:

- pH-Dependent Kinetics : Track degradation in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λₘₐₓ ≈ 270 nm).

- Activation Energy : Perform Arrhenius studies (25–60°C) to extrapolate shelf-life under storage conditions .

Notes on Contradictions and Limitations

- and suggest conflicting hydrolysis rates for fluorinated sulfonyl chlorides. This may arise from differences in substituent electronic effects (e.g., nitro vs. methoxy groups). Researchers should validate stability under their specific reaction conditions.

- Computational predictions (DFT) require experimental validation due to approximations in solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。